molecular formula C9H7Cl B3045390 1-(Chloromethyl)-4-ethynylbenzene CAS No. 10601-98-6

1-(Chloromethyl)-4-ethynylbenzene

Cat. No.: B3045390
CAS No.: 10601-98-6
M. Wt: 150.6 g/mol
InChI Key: MBIGNFNSALGEMI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-ethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chloromethyl group at the first position and an ethynyl group at the fourth position

Mechanism of Action

Target of Action

This compound is a derivative of benzene, which is known to interact with various biological targets . .

Mode of Action

The mode of action of 1-(Chloromethyl)-4-ethynylbenzene is not well-understood due to the lack of research on this specific compound. As a derivative of benzene, it may share some of benzene’s reactivity. For instance, benzyl chloride, a compound structurally similar to this compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests potential involvement in pathways related to benzene and its derivatives . .

Result of Action

Given its structural similarity to benzene and benzyl chloride, it may share some of their properties . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-ethynylbenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Addition Reactions: Halogens (chlorine, bromine) or hydrogen halides (HCl, HBr) in the presence of catalysts or under UV light.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution: Hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Addition: Dihaloalkenes or haloalkanes.

    Oxidation: Aldehydes or carboxylic acids.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.

    1-(Chloromethyl)-4-bromobenzene: Similar structure but with a bromine atom instead of an ethynyl group.

    1-(Chloromethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of an ethynyl group.

Uniqueness: 1-(Chloromethyl)-4-ethynylbenzene is unique due to the presence of both a chloromethyl and an ethynyl group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(chloromethyl)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIGNFNSALGEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604292
Record name 1-(Chloromethyl)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10601-98-6
Record name 1-(Chloromethyl)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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